3-(3-Chlorophenyl)-3-methylbutanoic acid
Description
Contextualization within Aryl-Substituted Butanoic Acids
Aryl-substituted butanoic acids belong to the larger class of arylalkanoic acids, which are compounds containing an aromatic ring and a carboxylic acid function connected by an alkyl chain. This class of molecules is of considerable interest in medicinal chemistry. pharmacy180.com The substitution pattern on both the aryl ring and the alkanoic acid chain can significantly influence the molecule's biological activity and physical properties.
For instance, the position of the substituent on the aromatic ring is crucial. In 3-(3-Chlorophenyl)-3-methylbutanoic acid, the chlorine atom is at the meta position of the phenyl ring. This positioning influences the electronic effects exerted on the rest of the molecule. Other related structures include isomers where the chlorophenyl group is attached at different positions of the butanoic acid chain, such as 2-(4-chlorophenyl)-3-methylbutanoic acid, or where the chlorine is at a different position on the phenyl ring. nih.gov Each of these isomers, while having the same molecular formula, exhibits distinct chemical and physical properties. The arylalkanoic acid framework is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmaceutical relevance of this structural class. pharmacy180.com
Significance of the Butanoic Acid Scaffold in Advanced Organic Synthesis
The butanoic acid scaffold, and more broadly the carboxylic acid functional group, is a cornerstone in modern organic synthesis and drug design. wiley-vch.deacs.org The carboxylic acid moiety is present in over 450 marketed drugs and is often a key component of the pharmacophore—the part of a molecule responsible for its biological activity. acs.orgnih.gov Its significance stems from its physicochemical properties, including its acidity and its ability to act as both a hydrogen bond donor and acceptor, which are critical for interactions with biological targets like enzymes and receptors. nih.govresearchgate.net
In advanced organic synthesis, the carboxylic acid group serves as a versatile handle for a variety of chemical transformations. It can be converted into a wide range of derivatives, including esters, amides, acid chlorides, and anhydrides, each with distinct reactivity. wikipedia.org This versatility allows chemists to build complex molecular architectures. A key strategy in modern synthesis is "scaffold remodeling," where a core structure, such as butanoic acid, is strategically modified to create libraries of diverse compounds. longdom.org This approach is invaluable in drug discovery for optimizing lead compounds and exploring structure-activity relationships. longdom.org The butanoic acid framework, in particular, provides a flexible yet stable backbone for attaching various functional groups to orient them in three-dimensional space, which is essential for achieving specific biological effects. researchgate.net
Structural Features and their Implications for Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its key structural features: the carboxylic acid group, the tertiary carbon center, the 3-chlorophenyl substituent, and the methyl group.
The Carboxylic Acid Group: This functional group is the primary site of reactivity. Like other carboxylic acids, it can undergo deprotonation to form a carboxylate salt, and it can participate in nucleophilic acyl substitution reactions. libretexts.org The electrophilicity of the carbonyl carbon is a key determinant of its reactivity. While less electrophilic than the carbonyl carbon in aldehydes or ketones, it is reactive enough to be converted into esters, amides, and other derivatives under appropriate conditions. libretexts.org
Electronic Effects: The 3-chlorophenyl group significantly influences the molecule's acidity through the inductive effect. The chlorine atom is electronegative and acts as an electron-withdrawing group. This effect pulls electron density away from the carboxylic acid group, which weakens the O-H bond and stabilizes the resulting carboxylate anion. savemyexams.com This stabilization increases the acidity of the carboxylic acid compared to an unsubstituted phenyl or an alkyl-only counterpart.
Steric Effects: The presence of both a methyl group and a chlorophenyl group on the carbon atom beta to the carboxyl group (the C3 position) creates a sterically hindered environment. This tertiary carbon center can impede the approach of nucleophiles or reagents to nearby reaction sites. This steric hindrance can affect the rates of certain reactions and may necessitate the use of more forcing reaction conditions or specialized reagents compared to less hindered analogues.
The combination of these electronic and steric factors results in a unique reactivity profile for this compound, making it a distinct entity within the broader class of aryl-substituted carboxylic acids.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRFINHMOKEDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 3 Chlorophenyl 3 Methylbutanoic Acid and Its Analogues
Strategies for Carbon-Carbon Bond Formation at the Quaternary Center
The creation of a quaternary carbon, particularly one bearing an aryl group, is a central challenge in the synthesis of 3-(3-chlorophenyl)-3-methylbutanoic acid. Two primary strategies for achieving this are Friedel-Crafts-type reactions and conjugate addition approaches.
Friedel-Crafts-type Reactions in Aryl-Substituted Butanoic Acid Synthesis
Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds to aromatic rings. fishersci.co.uk In the context of synthesizing this compound, a plausible route involves the acylation of chlorobenzene (B131634) with an appropriate acyl chloride, such as 3-methylbutanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgvedantu.comdoubtnut.com The chlorine substituent on the benzene (B151609) ring is an ortho-, para-directing group. organic-chemistry.orgvedantu.com However, due to steric hindrance from the chlorine atom, the major product of this reaction is expected to be the para-substituted isomer, 1-(4-chlorophenyl)-3-methylbutan-1-one. organic-chemistry.orgvedantu.com Subsequent manipulation of the resulting ketone would be necessary to arrive at the target carboxylic acid, which falls outside the direct formation of the quaternary center via this method.
A more direct approach would involve the Friedel-Crafts alkylation of chlorobenzene. nih.gov However, the use of alkyl halides that could generate the required tertiary carbocation is prone to rearrangements, making this a less controlled and generally less favorable method for constructing such a specific quaternary center. acs.orgyoutube.com
An alternative Friedel-Crafts approach involves the hydroarylation of 3,3-dimethylacrylic acid or its derivatives with chlorobenzene. This reaction, often catalyzed by strong acids like triflic acid, can lead to the direct formation of the 3-aryl-3-methylbutanoic acid skeleton. rsc.org
Table 1: Illustrative Friedel-Crafts Acylation Conditions
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product |
|---|---|---|---|---|---|
| Chlorobenzene, 3-Methylbutanoyl chloride | AlCl₃ | CS₂ or Nitrobenzene | 0-60 | 1-4 | 1-(4-chlorophenyl)-3-methylbutan-1-one |
Conjugate Addition Approaches to Butanoic Acid Derivatives
Conjugate addition, or Michael addition, offers a more controlled method for the formation of the C-C bond at the β-position of an α,β-unsaturated carbonyl compound, directly leading to the desired carbon skeleton. masterorganicchemistry.com This strategy would typically involve the addition of an organometallic reagent corresponding to the 3-chlorophenyl group to a derivative of 3,3-dimethylacrylic acid (also known as 3-methylcrotonic acid).
Organocuprates, also known as Gilman reagents, are particularly effective for 1,4-addition to α,β-unsaturated esters, minimizing the competing 1,2-addition to the carbonyl group. masterorganicchemistry.commasterorganicchemistry.com The reaction of a lithium di-(3-chlorophenyl)cuprate with an ester of 3,3-dimethylacrylic acid would be a direct method to construct the quaternary carbon center. The presence of Lewis acids such as BF₃·OEt₂ can sometimes accelerate these additions. chem-station.com
Similarly, Grignard reagents can be employed in copper-catalyzed conjugate additions to α,β-unsaturated esters. organic-chemistry.org The use of a copper catalyst is crucial to favor the 1,4-addition pathway over the 1,2-addition that is typical for Grignard reagents alone. organic-chemistry.org
Table 2: Representative Conjugate Addition Reactions
| Michael Acceptor | Organometallic Reagent | Catalyst/Additive | Solvent | Product |
|---|---|---|---|---|
| Methyl 3,3-dimethylacrylate | Lithium di-(3-chlorophenyl)cuprate | - | THF | Methyl 3-(3-chlorophenyl)-3-methylbutanoate |
| Ethyl 3,3-dimethylacrylate | 3-Chlorophenylmagnesium bromide | CuBr·SMe₂ | THF/DMS | Ethyl 3-(3-chlorophenyl)-3-methylbutanoate |
Functional Group Transformations and Derivatization
Once the core structure of this compound is established, further modifications can be made to the carboxylic acid functional group or the aryl chloride moiety to generate a variety of analogues.
Carboxylic Acid Functionalization (e.g., Esterification, Amidation)
The carboxylic acid group of this compound is sterically hindered, which can make standard functionalization reactions challenging.
Esterification: The Steglich esterification is a mild and effective method for the esterification of sterically demanding carboxylic acids. wikipedia.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). luxembourg-bio.comorganic-chemistry.orgresearchgate.net This method proceeds at room temperature and is compatible with a wide range of alcohols. wikipedia.orgnih.gov
Amidation: The formation of amides from the sterically hindered this compound also requires robust coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly employed in peptide synthesis and are effective for coupling challenging substrates. luxembourg-bio.comnih.govpeptide.com These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activate the carboxylic acid to facilitate the reaction with a primary or secondary amine. peptide.com A protocol involving the in situ formation of acyl fluorides has also been shown to be effective for the amidation of sterically hindered substrates. rsc.org
Table 3: Conditions for Functionalization of the Carboxylic Acid
| Reaction | Reagents | Base | Solvent | Temperature |
|---|---|---|---|---|
| Esterification (Steglich) | Alcohol, DCC, DMAP | - | Dichloromethane | Room Temp |
| Amidation | Amine, HATU, HOBt | DIPEA | DMF | Room Temp |
Reactions Involving the Aryl Chloride Moiety (e.g., Substitution)
The chlorine atom on the phenyl ring of this compound is generally unreactive towards classical nucleophilic aromatic substitution. However, modern palladium-catalyzed cross-coupling reactions provide a powerful means to modify this position.
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgrug.nl This reaction can be used to replace the chlorine atom with a variety of primary and secondary amines, leading to a diverse range of analogues. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective. libretexts.org The reaction is typically carried out in the presence of a base such as sodium tert-butoxide or cesium carbonate. libretexts.org While the presence of a free carboxylic acid can sometimes interfere with the catalytic cycle, protection of the acid as an ester or the use of specific ligands and conditions can overcome this limitation. libretexts.org
Stereoselective Synthesis of this compound and Chiral Analogues
The synthesis of enantiomerically pure this compound and its chiral analogues requires the use of asymmetric synthetic methodologies. Given that the chiral center is a quaternary carbon, this presents a significant synthetic challenge.
One established strategy for the asymmetric synthesis of α-arylpropionic acids, which can be adapted for this system, is the use of chiral auxiliaries. researchgate.netwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. wikipedia.org For example, an α,β-unsaturated ester can be appended to a chiral auxiliary, such as an Evans oxazolidinone. The subsequent conjugate addition of an organometallic reagent (e.g., a 3-chlorophenyl cuprate) would proceed with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org After the key bond-forming step, the auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid or a derivative thereof. wikipedia.org
Alternatively, catalytic asymmetric conjugate addition reactions can be employed. nih.gov The use of a chiral catalyst, typically a complex of a transition metal (like copper) with a chiral ligand (such as a chiral phosphine), can induce enantioselectivity in the addition of a Grignard reagent or an organozinc reagent to an α,β-unsaturated ester. organic-chemistry.orgnih.govlibretexts.org This approach avoids the need to attach and remove a chiral auxiliary.
Table 4: Approaches to Stereoselective Synthesis
| Method | Key Reagents/Components | Stereocontrol Element |
|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinone, Organocuprate | Steric hindrance from the auxiliary |
| Catalytic Asymmetric Conjugate Addition | Grignard Reagent, Copper(I) salt, Chiral Phosphine Ligand | Chiral ligand-metal complex |
Asymmetric Catalysis in Aryl-Butanoic Acid Synthesis
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral compounds, offering an efficient route to optically active products from achiral starting materials. umontreal.ca In the context of aryl-butanoic acids, various catalytic systems have been developed to introduce the desired stereochemistry with high fidelity.
Rhodium-catalyzed asymmetric hydrogenation is a prominent method for producing chiral 3-arylbutanoic acids. nih.gov This approach typically involves the hydrogenation of a corresponding unsaturated precursor, such as a 3-aryl-3-butenoic acid, in the presence of a chiral rhodium catalyst. nih.gov Similarly, copper-catalyzed asymmetric 1,4-addition of organometallic reagents to α,β-unsaturated esters provides an effective route to carboxylic acid derivatives with all-carbon quaternary centers. researchgate.net For instance, the addition of dialkylzinc reagents to 2-aryl acrylate (B77674) derivatives, facilitated by a chiral phosphoramidite (B1245037) ligand, can generate the desired stereocenter with high enantioselectivity. researchgate.net
| Catalytic System | Reaction Type | Typical Substrate | Key Features | Reference |
|---|---|---|---|---|
| Rhodium (Rh) with Chiral Ligands | Asymmetric Hydrogenation | 3-Aryl-3-butenoic acids | Highly enantioselective, suitable for creating 3-arylbutanoic acids. | nih.gov |
| Copper (Cu) with Phosphoramidite Ligands | Asymmetric 1,4-Conjugate Addition | 2-Aryl acrylate derivatives | Effective for constructing all-carbon quaternary stereocenters. | researchgate.net |
| Indane-Based Chiral Chalcogenides | Asymmetric Electrophilic Reactions | Olefinic carboxylic acids | Enables enantioselective cyclization and functionalization reactions. | nih.gov |
| Nickel (Ni) with Chiral Ligands | Asymmetric Reductive Cross-Coupling | 1-Chloro-1-alkanol esters and aryl electrophiles | Provides access to enantioenriched aryl alkyl carbinol esters. | nih.gov |
Optical Resolution Techniques for Butanoic Acid Derivatives
When a racemic mixture is synthesized, optical resolution is required to separate the individual enantiomers. This is a critical step in obtaining enantiomerically pure compounds.
The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base, such as a chiral amine (e.g., (R)-1-phenylethylamine or brucine). libretexts.orgwikipedia.org The reaction produces a mixture of two diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which have different physical properties, including solubility. libretexts.orgjackwestin.com These salts can then be separated by fractional crystallization. wikipedia.orggoogle.com After separation, the desired enantiomer of the carboxylic acid is recovered by treatment with a strong acid to break the salt. libretexts.orggoogle.com
Kinetic resolution is another powerful technique. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.govnih.gov For example, enzymatic resolution using lipases can selectively esterify one enantiomer of a racemic acid, allowing the unreacted enantiomer and the esterified product to be separated. researchgate.net Enzyme membrane reactors have been used for the kinetic resolution of racemic 2-arylpropionic acids, demonstrating high stability and efficiency. researchgate.net
Chromatographic methods also play a significant role. Chiral column chromatography utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the column. jackwestin.com Additionally, diastereomeric derivatives can be prepared (e.g., by forming amides with a chiral amine), which can then be separated using standard, non-chiral chromatography techniques. nih.gov
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Crystallization | Formation of salts with a chiral resolving agent, leading to different solubilities. | Well-established, scalable, can achieve high optical purity through recrystallization. | Requires a suitable chiral resolving agent; can be laborious and depends on unpredictable solubility differences. | libretexts.orgwikipedia.org |
| Kinetic Resolution (Enzymatic) | A chiral catalyst (e.g., an enzyme) reacts faster with one enantiomer. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield for one enantiomer is 50%; requires separation of product from unreacted starting material. | researchgate.net |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation, applicable to a wide range of compounds. | Can be expensive for large-scale separations; requires specialized equipment. | jackwestin.com |
| Derivatization followed by Chromatography | Conversion of enantiomers into diastereomers, which are then separated by standard chromatography. | Uses conventional chromatography columns. | Requires additional reaction and purification steps (derivatization and removal). | nih.gov |
Stereochemical Control in Multi-step Synthesis
Achieving stereochemical control in a multi-step synthesis involves strategically planning reactions to ensure that each new stereocenter is formed with the correct configuration. This often relies on the use of chiral auxiliaries or substrate-controlled approaches.
One classic and effective method is the use of chiral auxiliaries. In this strategy, a chiral molecule (the auxiliary) is covalently attached to the starting material. This auxiliary then directs the stereochemical outcome of a subsequent reaction by creating a diastereomeric transition state where one pathway is sterically or electronically favored. After the desired stereocenter has been created, the auxiliary is removed. A well-known example is the Meyers asymmetric alkylation, where chiral oxazolines derived from carboxylic acids act as effective auxiliaries to guide the diastereoselective alkylation of their enolate equivalents. chemtube3d.com The bulky group on the auxiliary blocks one face of the molecule, forcing the electrophile to attack from the opposite side. chemtube3d.com
Substrate-controlled synthesis is another approach where the stereochemistry of the reaction is dictated by one or more existing chiral centers within the substrate molecule. The inherent chirality of the starting material influences the formation of new stereocenters. This is particularly relevant in the synthesis of complex molecules and natural products.
Furthermore, multi-step syntheses often incorporate asymmetric catalytic steps, as described previously, to set key stereocenters early in the synthetic sequence. For instance, a Rh-catalyzed asymmetric reaction could be used to form a chiral piperidine (B6355638) core, which is then elaborated in subsequent steps to build a more complex molecule, with the initial stereocenter guiding further transformations. researchgate.net The synthesis of butanoic acid conjugates can involve multi-step routes where the stereochemistry is preserved or carefully controlled at each stage. nih.gov
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Auxiliaries | A removable chiral group is attached to the substrate to direct the stereochemistry of a reaction. | Meyers asymmetric alkylation using chiral oxazolines. | chemtube3d.com |
| Substrate Control | Existing stereocenters in the substrate molecule influence the stereochemical outcome of subsequent reactions. | Diastereoselective reactions on chiral intermediates in a multi-step synthesis. | nih.gov |
| Integrated Asymmetric Catalysis | An enantioselective catalytic reaction is used as a key step within a longer synthetic sequence. | Rh-catalyzed asymmetric carbometallation to form a chiral building block for further elaboration. | researchgate.net |
Novel Synthetic Pathways to Structurally Related Butanoic Acid Derivatives
Research in organic synthesis is constantly evolving, leading to novel pathways for the construction of butanoic acid derivatives and their analogues. These modern methods often employ new catalytic systems and reaction designs to improve efficiency, selectivity, and substrate scope.
Transition metal catalysis, particularly with nickel and rhodium, has opened new avenues for synthesis. Nickel-catalyzed asymmetric cross-electrophile coupling has been developed to prepare enantioenriched aryl/vinyl alkyl carbinol esters from racemic 1-chloro-1-alkanol esters and aryl/vinyl electrophiles. nih.govrsc.org This method is notable for its broad substrate scope and tolerance of various functional groups. nih.gov Similarly, Rh-catalyzed asymmetric carbometallation provides a route to access complex chiral structures like 3-substituted piperidines from arylboronic acids, which could be precursors or analogues to certain butanoic acid derivatives. researchgate.net
The design and synthesis of new butanoic acid derivatives are also being advanced through computational methods. biointerfaceresearch.comresearchgate.net Density Functional Theory (DFT) calculations are used to model molecular structures and predict reactivity, aiding in the rational design of novel compounds and synthetic routes. biointerfaceresearch.comresearchgate.net This theoretical insight can guide experimental work, saving time and resources.
Furthermore, new methods for creating butanoic acid derivatives with diverse functional groups are being explored. For example, the synthesis of (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid and its copper(II) complex demonstrates the construction of derivatives via Schiff base formation. mdpi.com The synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogues for biological evaluation showcases the targeted design and multi-step synthesis of complex derivatives. nih.gov These innovative approaches expand the library of accessible butanoic acid structures, paving the way for the discovery of new materials and therapeutic agents.
| Methodology | Catalyst/Reagent | Description | Type of Derivative Produced | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Cross-Coupling | Nickel (Ni) / Chiral Ligand | Coupling of racemic 1-chloro-1-alkanol esters with aryl electrophiles. | Enantioenriched aryl alkyl carbinol esters. | nih.govrsc.org |
| Asymmetric Carbometallation | Rhodium (Rh) / Chiral Ligand | Reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives. | Chiral 3-substituted tetrahydropyridines (related heterocyclic structures). | researchgate.net |
| Schiff Base Formation and Complexation | ortho-Vanillin, gamma-aminobutyric acid | Condensation reaction to form a Schiff base, followed by complexation with a metal ion. | (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid and its Cu(II) complex. | mdpi.com |
| Designed Multi-step Synthesis | Various | Rational, multi-step synthesis based on structure-activity relationships and metabolic profiling. | 3-(2-Aminocarbonylphenyl)propanoic acid analogues. | nih.gov |
Advanced Spectroscopic and Analytical Characterization of 3 3 Chlorophenyl 3 Methylbutanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 3-(3-Chlorophenyl)-3-methylbutanoic acid is expected to show distinct signals corresponding to each unique proton environment. Due to the absence of adjacent protons for the aliphatic groups, the spectrum would be characterized by sharp singlets for these protons, simplifying interpretation. The aromatic region would display more complex splitting patterns due to proton-proton coupling.
Expected ¹H NMR Signals:
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10.0 and 13.0 ppm. This signal's broadness is due to hydrogen bonding and chemical exchange.
Aromatic Protons (-C₆H₄Cl): The meta-substituted chlorophenyl group contains four aromatic protons in unique chemical environments. These would appear as a complex multiplet system, generally in the range of 7.2-7.5 ppm. The electron-withdrawing nature of the chlorine atom and the alkyl substituent influence their precise shifts.
Methylene (B1212753) Protons (-CH₂-): The two protons on the carbon adjacent to the carboxyl group are chemically equivalent and have no adjacent protons to couple with. They are expected to produce a sharp singlet, anticipated around 2.7-2.9 ppm.
Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are equivalent due to free rotation around the C-C bond. This would result in a single, sharp singlet, typically appearing further upfield, around 1.6 ppm.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic | 7.2 - 7.5 | Multiplet | 4H |
| -CH₂- | 2.7 - 2.9 | Singlet | 2H |
| -C(CH₃)₂ | ~1.6 | Singlet | 6H |
¹³C NMR for Carbon Backbone Elucidation and Chemical Shifts
The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shift of each signal is indicative of the carbon's bonding and electronic environment.
Expected ¹³C NMR Signals:
Carboxyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 175-180 ppm.
Aromatic Carbons (-C₆H₄Cl): Six signals are expected for the aromatic carbons. The carbon atom directly bonded to the chlorine (C-Cl) would be found around 134 ppm. The quaternary aromatic carbon attached to the butanoic acid chain (C-ipso) is predicted to be in the 145-148 ppm region. The remaining four aromatic C-H carbons would resonate between 125-130 ppm.
Quaternary Carbon (-C(CH₃)₂): The carbon atom bonded to the two methyl groups and the chlorophenyl ring is a quaternary carbon, expected to appear around 40-45 ppm.
Methylene Carbon (-CH₂-): The methylene carbon adjacent to the carboxyl group is expected at approximately 45-50 ppm.
Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons would produce a single signal in the upfield region, around 25-30 ppm.
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted Chemical Shift (ppm) |
| -COOH | 175 - 180 |
| Aromatic C-ipso | 145 - 148 |
| Aromatic C-Cl | ~134 |
| Aromatic C-H | 125 - 130 |
| -CH₂- | 45 - 50 |
| Quaternary -C(CH₃)₂ | 40 - 45 |
| Methyl -C(CH₃)₂ | 25 - 30 |
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments would be essential to unambiguously assign the proton and carbon signals and confirm the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, COSY would primarily be used to confirm the coupling relationships between the protons on the aromatic ring, helping to decipher their complex splitting patterns.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the predicted ¹H signals for the methylene, methyl, and aromatic C-H protons to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons, which are invisible in HSQC spectra. For instance, correlations would be expected from the methyl protons to the quaternary alkyl carbon and the methylene carbon, and from the methylene protons to the carboxyl carbon and the quaternary alkyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. NOESY could show correlations between the methyl protons and the ortho-protons of the phenyl ring, confirming their spatial proximity.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The spectrum of this compound would be dominated by features of the carboxylic acid and the substituted aromatic ring.
O-H Stretch: A very broad and strong absorption band is expected in the FTIR spectrum from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C=O Stretch: A sharp, intense absorption corresponding to the carbonyl stretch of the carboxylic acid should appear around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. A series of bands between 1450 and 1600 cm⁻¹ would correspond to the carbon-carbon stretching vibrations within the phenyl ring.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region.
C-Cl Stretch: A moderate to strong band in the fingerprint region, typically between 700 and 800 cm⁻¹, would be indicative of the C-Cl bond stretch.
Interactive Table: Predicted Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Aryl Halide | C-Cl Stretch | 700 - 800 | Medium to Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₃ClO₂, giving it a monoisotopic mass of approximately 212.06 g/mol . nih.gov
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 212. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 214 with about one-third the intensity of the M⁺ peak would be a key identifier.
Common fragmentation pathways for carboxylic acids and halogenated aromatic compounds would include:
Loss of the Carboxyl Group: Cleavage of the bond adjacent to the carbonyl group could lead to the loss of a COOH radical (45 Da), resulting in a fragment ion at m/z 167. libretexts.org
Alpha-Cleavage: The benzylic C-C bond is prone to cleavage. This would lead to the formation of a chlorodimethylbenzyl cation at m/z 153.
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the carboxylic acid group could occur.
Loss of Chlorine: Fragmentation may also involve the loss of a chlorine atom (35/37 Da) from the molecular ion or subsequent fragments.
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org Although no published crystal structure for this compound is currently available, such an analysis would provide invaluable information.
If a suitable crystal were analyzed, the resulting data would reveal:
Molecular Conformation: The precise dihedral angles between the phenyl ring and the butanoic acid side chain.
Bond Lengths and Angles: Highly accurate measurements for all bonds (e.g., C-Cl, C=O, C-O, C-C) and angles, confirming the connectivity established by NMR.
Intermolecular Interactions: In the solid state, carboxylic acids typically form hydrogen-bonded dimers. XRD would confirm this and reveal other significant intermolecular forces, such as π-π stacking of the phenyl rings or C-H···O interactions, which dictate the crystal packing. mdpi.com
This technique provides the most complete picture of the molecule's structure in its crystalline form, serving as the ultimate validation for data inferred from other spectroscopic methods. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light. For this compound, the UV-Vis spectrum is primarily dictated by the presence of two key chromophores: the chlorophenyl group and the carboxylic acid group. The interaction of ultraviolet radiation with the electrons in these functional groups leads to promotions from lower energy molecular orbitals to higher energy ones.
The principal electronic transitions observed for this compound are π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The chlorophenyl ring, with its conjugated π system, is the primary contributor to these high-energy absorptions. Typically, aromatic systems exhibit strong absorption bands. For instance, benzene (B151609) displays intense π → π* transitions, and substitution on the ring, such as with a chloro group, can cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). wikipedia.org
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carboxylic acid group, to a π* antibonding orbital of the carbonyl group (C=O). These transitions are generally of lower energy and intensity compared to π → π* transitions. libretexts.orgyoutube.com The presence of lone pair electrons on the oxygen atoms makes these transitions possible. youtube.com
The solvent used for analysis can influence the position and intensity of these absorption bands. Polar solvents, for example, can lead to a hypsochromic (blue) shift for n → π* transitions due to the stabilization of the non-bonding orbitals. wikipedia.orglibretexts.org
Table 1: Representative UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| π → π* | Chlorophenyl Ring | ~210 - 230 | High (~8,000 - 15,000) |
| π → π* (B-band) | Chlorophenyl Ring | ~260 - 280 | Moderate (~200 - 500) |
Note: The data in this table are estimated values based on the analysis of similar chemical structures and general spectroscopic principles. Actual experimental values may vary.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the chemical purity and determining the enantiomeric composition of chiral compounds like this compound.
Purity Assessment: Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity of organic compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The sample is injected into the system, and its components are separated based on their relative affinities for the stationary and mobile phases. Impurities will have different retention times compared to the main compound, allowing for their detection and quantification, typically by a UV detector set at a wavelength where the compound absorbs strongly. The purity is then calculated based on the relative peak areas in the chromatogram.
Enantiomeric Excess Determination: Since this compound possesses a chiral center at the carbon atom bearing the chlorophenyl and methyl groups, it can exist as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. Chiral HPLC is the most widely used method for the separation and quantification of enantiomers. tcichemicals.com
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers. These transient diastereomeric interactions have different energies, leading to different retention times for the two enantiomers on the column, thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including carboxylic acids. dergipark.org.tr
The determination of enantiomeric excess (ee) is crucial in pharmaceutical and agrochemical research, as enantiomers of a chiral compound can exhibit different biological activities. tcichemicals.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
A hypothetical, yet representative, chiral HPLC method for the analysis of this compound is outlined below, based on common practices for separating similar chiral carboxylic acids.
Table 2: Representative Chiral HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the two enantiomers with distinct retention times. |
Note: This table represents a typical starting point for method development. The mobile phase composition and other parameters may require optimization to achieve the desired separation.
Computational and Theoretical Investigations of 3 3 Chlorophenyl 3 Methylbutanoic Acid
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling molecular systems. Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with various basis sets (e.g., 6-311++G(d,p)) offer a balance of accuracy and computational efficiency for studying the properties of molecules like 3-(3-chlorophenyl)-3-methylbutanoic acid. ijcce.ac.irresearchgate.net These calculations allow for the exploration of molecular geometries, electronic distributions, and the prediction of spectroscopic data.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can be interconverted by rotation about single bonds. The flexibility of the butanoic acid chain and its orientation relative to the chlorophenyl ring gives rise to several possible low-energy conformers. DFT calculations can predict the relative energies of these conformers, identifying the global minimum energy structure. mdpi.com The stability of different conformers is influenced by steric hindrance between the methyl groups, the chlorophenyl ring, and the carboxylic acid group, as well as potential intramolecular interactions.
While specific computational studies for this compound are not widely published, data from analogous structures can provide insight. The table below presents typical calculated geometric parameters for related molecular fragments using DFT methods.
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Methodology |
|---|---|---|---|
| C=O (carbonyl) | 1.20 - 1.22 | - | B3LYP/6-311G |
| C-O (hydroxyl) | 1.34 - 1.36 | - | B3LYP/6-311G |
| O-H (hydroxyl) | 0.96 - 0.98 | - | B3LYP/6-311G |
| C-Cl (aromatic) | 1.74 - 1.76 | - | B3LYP/6-311G |
| O=C-O (acid) | - | 122 - 125 | B3LYP/6-311G |
| C-O-H (acid) | - | 105 - 108 | B3LYP/6-311G |
Electronic structure analysis provides a deeper understanding of a molecule's reactivity and properties.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. dergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO may be centered on the carboxylic acid group and the aromatic ring.
Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. nih.govresearchgate.net It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would show a strong negative potential around the carbonyl oxygen of the carboxylic acid group, making it a likely site for protonation or interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential. nih.gov
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -0.5 to -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~5.5 eV | Chemical stability and reactivity |
| Dipole Moment | 2.0 - 3.0 Debye | Molecular polarity |
Computational methods can accurately predict spectroscopic data, which aids in the characterization and identification of the compound.
Infrared (IR) Spectroscopy : DFT calculations can compute the vibrational frequencies of a molecule. ijcce.ac.ir These frequencies correspond to the absorption peaks observed in an experimental IR spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of bonds. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid (typically broad, ~3000 cm⁻¹), the C=O carbonyl stretch (~1700-1750 cm⁻¹), C-O stretching, and vibrations associated with the chlorophenyl ring, including the C-Cl stretch. mdpi.comaijr.org
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible region. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, which relates to the intensity of the absorption band. The predicted UV-Vis spectrum for this molecule would likely show absorptions arising from π→π* transitions within the chlorophenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) for ¹H and ¹³C atoms. These theoretical values can be compared with experimental data to confirm the molecular structure. The calculations would predict distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons, and the acidic proton, with their chemical shifts influenced by the electronic environment created by the chlorine atom and the carboxylic acid group.
Mechanistic Studies of Reactions Involving Aryl Butanoic Acids
Theoretical calculations are invaluable for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.
Decarboxylation is a common reaction for carboxylic acids, involving the loss of a molecule of carbon dioxide (CO₂). While simple aliphatic acids are often resistant to decarboxylation, the presence of certain structural features can facilitate this reaction. libretexts.org For aryl butanoic acids, thermal decarboxylation can occur, though often requiring high temperatures.
A transition state is the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. dntb.gov.ua Locating and characterizing the geometry of the transition state is crucial for understanding the reaction mechanism and predicting its rate. acs.org Frequency calculations are performed on the optimized transition state structure; a valid transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov
For reactions involving aryl butanoic acids, such as cyclization or other functional group transformations, computational analysis can be used to explore different possible pathways. By comparing the activation energies of competing transition states, the selectivity of the reaction (i.e., why one product is formed over another) can be explained and predicted. Factors like steric hindrance and electronic effects in the transition state structure often govern the reaction's outcome. acs.org
Solvent Effects on Reaction Mechanisms
The solvent environment can profoundly influence the kinetics and thermodynamics of chemical reactions involving this compound. Computational models are instrumental in elucidating these effects at a molecular level.
Implicit vs. Explicit Solvation Models:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk effects of a solvent on the stability of reactants, transition states, and products.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group of this compound and protic solvent molecules like water or methanol (B129727).
Influence on Reaction Rates and Equilibria:
Solvents can alter reaction pathways and rates by stabilizing or destabilizing key species. For instance, in a deprotonation reaction of this compound, polar protic solvents would be expected to stabilize the resulting carboxylate anion through hydrogen bonding, thereby lowering the pKa of the acid compared to its gas-phase value.
Table 1: Hypothetical Solvation Free Energies (ΔGsolv) for this compound and its Conjugate Base in Different Solvents, Calculated Using an Implicit Solvation Model.
| Solvent | Dielectric Constant (ε) | ΔGsolv (Acid) (kcal/mol) | ΔGsolv (Conjugate Base) (kcal/mol) |
| Gas Phase | 1 | 0 | 0 |
| Toluene | 2.4 | -5.2 | -45.8 |
| Dichloromethane | 8.9 | -7.1 | -58.3 |
| Acetonitrile | 37.5 | -8.5 | -65.1 |
| Water | 78.4 | -9.8 | -72.4 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend of increased stabilization with increasing solvent polarity.
Computational Structure-Activity Relationship (CSAR) Modeling for Aryl Carboxylic Acid Systems
Computational Structure-Activity Relationship (CSAR) models are powerful tools for predicting the biological activity of a series of compounds based on their molecular structures. For a class of compounds like aryl carboxylic acids, which may exhibit various biological activities, CSAR can guide the design of new analogues with improved properties.
A typical CSAR study on a series of analogues of this compound would involve the following steps:
Data Set Assembly: A collection of molecules with known biological activities (e.g., enzyme inhibition constants) is gathered.
Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices.
3D Descriptors: Molecular shape, volume, and surface area related parameters.
Quantum Chemical Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using statistical metrics like the correlation coefficient (R²) and cross-validation techniques.
For this compound, key descriptors in a CSAR model could include the hydrophobicity of the chlorophenyl group, the steric bulk of the gem-dimethyl group, and the electronic properties of the carboxylic acid moiety.
Table 2: Example of Molecular Descriptors That Could Be Used in a CSAR Study of this compound Analogues.
| Analogue | clogP | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |
| This compound | 3.2 | 185 | 2.5 | 10.5 |
| 3-(3-Fluorophenyl)-3-methylbutanoic acid | 2.8 | 180 | 2.1 | 15.2 |
| 3-(3-Bromophenyl)-3-methylbutanoic acid | 3.5 | 190 | 2.6 | 8.1 |
| 3-(Phenyl)-3-methylbutanoic acid | 2.5 | 175 | 1.8 | 25.0 |
Note: The data in this table is hypothetical and serves to illustrate the types of descriptors and predicted activities that would be part of a CSAR analysis.
Advanced Theoretical Models (e.g., Molecular Electron Density Theory, Bonding Evolution Theory)
More advanced theoretical models can provide deeper insights into the chemical reactivity and bonding of this compound.
Molecular Electron Density Theory (MEDT):
Proposed by Luis R. Domingo, MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. encyclopedia.pub An MEDT study of a reaction involving this compound, for example, its esterification, would involve analyzing the topology of the electron localization function (ELF) along the reaction coordinate. This analysis would reveal the precise points at which bond formation and cleavage occur, characterized by the merging and splitting of ELF basins.
Bonding Evolution Theory (BET):
BET provides a powerful framework for understanding the step-by-step mechanism of a chemical reaction by analyzing the topological changes in the electron density along the reaction pathway. For a reaction of this compound, BET could be used to:
Characterize the nature of the chemical bonds in the molecule.
Identify the sequence of bond breaking and forming events in a reaction.
Visualize the electronic rearrangements that occur during a chemical transformation.
These advanced models offer a more detailed and nuanced understanding of chemical reactivity compared to traditional frontier molecular orbital theory, providing a powerful lens through which to study the chemical behavior of this compound.
Chemical Reactivity and Transformation Pathways of 3 3 Chlorophenyl 3 Methylbutanoic Acid
Reactions at the Carboxylic Acid Group
The carboxylic acid functional group is a versatile hub for numerous chemical reactions, allowing for the synthesis of a variety of important derivatives.
Esterification: 3-(3-Chlorophenyl)-3-methylbutanoic acid can undergo esterification with alcohols, typically in the presence of an acid catalyst such as sulfuric acid. youtube.com This reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water. The steric hindrance caused by the tertiary carbon adjacent to the carboxylic acid may necessitate stronger conditions or longer reaction times compared to unhindered acids.
Amide Formation: The conversion of this compound to amides is achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. libretexts.org Due to the relatively low reactivity of carboxylic acids, direct reaction with amines is often slow and requires high temperatures. libretexts.org More commonly, the carboxylic acid is first activated using a coupling reagent. A variety of modern coupling reagents have been developed to facilitate amide bond formation under mild conditions. luxembourg-bio.comdiva-portal.org For sterically hindered substrates, specialized protocols, such as those involving in situ formation of acyl fluorides, have proven effective where standard methods might fail. rsc.org For instance, coupling hindered carboxylic acids with electron-deficient amines can be challenging, but specific methods can yield moderate to high amounts of the desired amide product. rsc.org
| Reaction | Reagents | Product |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation | Amine (R'R''NH), Coupling Reagent | Amide |
Reduction and Decarboxylation
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. The reaction proceeds via a lithium carboxylate intermediate.
Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a key transformation. organic-chemistry.org While simple alkyl carboxylic acids are generally stable and resist decarboxylation, the reaction can be promoted under specific conditions, often involving radical intermediates or transition metal catalysis. organic-chemistry.org For aromatic carboxylic acids, decarboxylation can be a crucial step in certain cross-coupling reactions. researchgate.net
| Transformation | Typical Reagents | Product Functional Group |
| Reduction | 1. LiAlH₄ 2. H₃O⁺ | Primary Alcohol |
| Decarboxylation | Heat, Catalyst (e.g., Cu, Pd) | Aryl group (loss of CO₂) |
Formation of Anhydrides and Acid Chlorides
Acid Chlorides: The hydroxyl portion of the carboxylic acid can be readily substituted to form highly reactive acid chlorides. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.uklibretexts.org The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk
Anhydrides: Acid anhydrides can be synthesized from this compound. A common laboratory method involves reacting the corresponding carboxylate salt with an acyl chloride (including the acid chloride of this compound itself to form a symmetric anhydride). khanacademy.orglibretexts.org Mixed anhydrides can also be formed by reacting the carboxylic acid with a different acid chloride, such as pivaloyl chloride, often in the presence of a base like triethylamine. google.com
| Product | Reagents | Key Features |
| Acid Chloride | SOCl₂, PCl₅, or PCl₃ | Highly reactive intermediates for synthesis. libretexts.org |
| Acid Anhydride | Carboxylate + Acid Chloride | Useful acylating agents. libretexts.org |
Reactions Involving the Chlorophenyl Moiety
The chlorine atom attached to the benzene (B151609) ring provides a handle for various substitution and coupling reactions, although its reactivity is influenced by the electronic nature of the ring and the position of the substituents.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group (in this case, the chlorine atom). masterorganicchemistry.comlibretexts.orglibretexts.org
In this compound, the chloro group is the leaving group. The other substituent, the 3-methylbutanoic acid group, is located at the meta position. Alkyl groups are generally electron-donating, and a carboxylic acid group is a deactivating group but directs incoming electrophiles to the meta position. Neither of these groups strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) that is characteristic of the SNAr mechanism. libretexts.org Therefore, this compound is expected to be relatively unreactive towards standard nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The chloro-substituent on the phenyl ring can participate in various transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net While aryl chlorides are generally less reactive than aryl bromides or iodides, suitable catalyst systems with specific ligands have been developed to effectively facilitate their coupling. researchgate.net
Decarboxylative Cross-Coupling: A more modern and efficient approach that utilizes both functional groups of the molecule is decarboxylative cross-coupling. rsc.org This method has emerged as a powerful strategy for forming C-C bonds directly from carboxylic acids, avoiding the need to pre-form organometallic reagents. researchgate.netsoci.org In this type of reaction, a transition metal catalyst, often palladium or copper, facilitates the coupling of the carboxylic acid (which undergoes decarboxylation in the catalytic cycle) with another reaction partner, such as an aryl halide. rsc.orgprinceton.edu This process allows the carboxylate group to define the position of the new C-C bond formation. soci.org
| Reaction Type | Description |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of the aryl chloride moiety with a boronic acid (R-B(OH)₂) to form a new C-C bond. |
| Decarboxylative Coupling | Transition-metal-catalyzed reaction where the carboxylic acid is used as a synthetic handle, undergoing decarboxylation to form a new C-C or C-heteroatom bond. rsc.org |
Reactions at the Tertiary Carbon Center
The tertiary carbon atom in this compound, being both benzylic and adjacent to a methyl group, is a key site for various chemical transformations. Its reactivity is influenced by the stability of potential cationic or radical intermediates, which are stabilized by resonance with the attached chlorophenyl ring.
Alkylation and Functionalization
While direct alkylation at the tertiary carbon of this compound is not extensively documented, analogous systems demonstrate that functionalization at such sterically hindered benzylic positions is achievable through modern synthetic methodologies. One prominent approach involves the generation of a tertiary benzylic radical via decarboxylation, which can then be trapped by an appropriate electrophile.
Visible light photoredox catalysis has emerged as a powerful tool for the decarboxylative alkylation of 3-aryl-3-carboxylic acids. In this process, the carboxylic acid is converted into a radical intermediate through single-electron transfer, followed by the loss of carbon dioxide. This tertiary benzylic radical can then undergo conjugate addition to activated alkenes, effectively achieving an alkylation at the tertiary carbon center. This method is notable for its mild reaction conditions and tolerance of various functional groups.
Another avenue for functionalization is through decarboxylative acetoxylation. This reaction can be mediated by hypervalent iodine(III) reagents, such as PhI(OAc)₂, in the presence of a catalytic amount of iodine. This process also proceeds through a radical intermediate, which is then trapped by an acetate (B1210297) group, leading to the formation of a tertiary benzylic acetate. This acetate can subsequently be hydrolyzed to the corresponding tertiary alcohol, providing a two-step method for the hydroxylation of the tertiary carbon.
The following table summarizes representative functionalization reactions at tertiary benzylic carbons of analogous carboxylic acids.
| Starting Material Analogue | Reagents and Conditions | Product Type | Yield (%) |
| 3-Aryl-3-methylpropanoic acid | Photoredox catalyst, visible light, Michael acceptor | 3-Aryl-3,3-dimethyl-alkanoic acid derivative | Good |
| 2,2-Dimethyl-3-phenylpropanoic acid | PhI(OAc)₂, I₂, CH₂Cl₂/AcOH | 2-Acetoxy-2,2-dimethyl-1-phenylethane | 77 |
| Ibuprofen (a 2-arylpropanoic acid) | PhI(OAc)₂, I₂, CH₂Cl₂/AcOH | Decarboxylative acetoxylation product | 95 |
This table presents data from analogous reactions to illustrate the potential reactivity of this compound.
Cyclization Reactions
The structure of this compound is amenable to intramolecular cyclization reactions, particularly through electrophilic aromatic substitution, to form fused ring systems. The most common of these is the intramolecular Friedel-Crafts acylation.
Upon activation of the carboxylic acid moiety, typically by conversion to an acyl chloride or by using a strong acid catalyst like polyphosphoric acid (PPA) or triflic acid, the resulting acylium ion can attack the chlorophenyl ring. The position of the chloro substituent on the aromatic ring directs the electrophilic attack to the ortho and para positions. In the case of this compound, cyclization is expected to occur at the position ortho to the alkyl substituent and meta to the chloro group, leading to the formation of a tetralone derivative.
The general reaction for the intramolecular Friedel-Crafts acylation of a 4-arylbutanoic acid is depicted below:
A general scheme for the intramolecular Friedel-Crafts acylation of a 4-arylbutanoic acid to form a tetralone.
Studies on similar 4-arylbutyric acids have shown that these cyclizations proceed in good yields. For instance, 4-phenylbutyric acid can be cyclized to α-tetralone in high yield using various acid catalysts. The presence of the two methyl groups at the tertiary carbon of this compound would result in the formation of a dimethyl-substituted tetralone.
The following table provides examples of intramolecular Friedel-Crafts acylations of related arylalkanoic acids.
| Starting Material | Reagent | Product |
| 4-Phenylbutyric acid | Polyphosphoric acid | α-Tetralone |
| γ-(p-Chlorophenyl)butyric acid | Triflic acid | 7-Chloro-1-tetralone |
| 4-(m-Tolyl)butanoic acid | AlCl₃, SOCl₂ | 6-Methyl-α-tetralone |
This table showcases examples of intramolecular cyclizations that are analogous to the potential reactivity of this compound.
Formation of Cyclic and Heterocyclic Derivatives from Butanoic Acid Precursors
While this compound itself is a saturated carboxylic acid, it can serve as a precursor for the synthesis of various cyclic and heterocyclic compounds through strategic functionalization. These transformations often involve the introduction of additional reactive groups or the creation of unsaturation within the butanoic acid backbone.
For instance, the introduction of a hydroxyl group at the γ-position would create a γ-hydroxy acid, which can undergo intramolecular esterification (lactonization) to form a γ-butyrolactone. This transformation can be achieved under acidic conditions.
Furthermore, the butanoic acid framework can be modified to incorporate unsaturation. For example, dehydrogenation could yield an α,β-unsaturated carboxylic acid. Such a derivative can then participate in cycloaddition reactions or serve as a Michael acceptor for the synthesis of various heterocycles. The reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives is a common method for the synthesis of 2-pyrazolines. researchgate.net
If the butanoic acid is functionalized with an amino group at the β- or γ-position, a variety of nitrogen-containing heterocycles can be accessed. For example, a β-amino acid derivative could be a precursor for the synthesis of β-lactams. Similarly, a γ-amino acid can undergo intramolecular amidation to form a γ-lactam.
The synthesis of hydantoins, another class of nitrogen-containing heterocycles, can be achieved from α-amino acids through the Urech hydantoin (B18101) synthesis, which involves reaction with potassium cyanate (B1221674) followed by acid-catalyzed cyclization. researchgate.net Although this would require initial functionalization of the butanoic acid at the α-position, it illustrates the potential for forming diverse heterocyclic systems.
The following table outlines some potential cyclic and heterocyclic derivatives that could be synthesized from functionalized butanoic acid precursors.
| Butanoic Acid Precursor Type | Reagents for Cyclization | Resulting Cyclic/Heterocyclic System |
| γ-Hydroxybutanoic acid | Acid catalyst | γ-Butyrolactone |
| α,β-Unsaturated butanoic acid | Hydrazine | Pyrazoline derivative |
| γ-Aminobutanoic acid | Heat or coupling agent | γ-Lactam |
| α-Ureidobutanoic acid | Acid catalyst | Hydantoin derivative |
This table illustrates the potential for forming cyclic and heterocyclic structures from butanoic acid precursors, which could be derived from this compound through appropriate synthetic transformations.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor for Advanced Organic Compounds
There is no specific information available in the reviewed scientific literature that details the use of 3-(3-Chlorophenyl)-3-methylbutanoic acid as a precursor for advanced organic compounds. The development of novel pharmaceuticals, agrochemicals, and materials often relies on unique building blocks. A molecule with the structure of this compound, featuring a quaternary carbon, a carboxylic acid functional group, and a substituted aromatic ring, possesses the potential to serve as a scaffold for more complex molecules. However, no published research currently demonstrates this application.
Utility in the Synthesis of Chiral Auxiliaries and Ligands
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries are temporary appendages that guide the stereochemical outcome of a reaction. wikipedia.org While many different molecular frameworks have been successfully employed as chiral auxiliaries, there are no documented instances of this compound being used for this purpose. In principle, the carboxylic acid moiety could be used to attach this molecule to a substrate, and the chiral center at the quaternary carbon could influence subsequent reactions. However, this potential has not been explored or reported in the available literature.
Applications in the Development of Scaffolds with Quaternary Carbon Centers
Molecules containing quaternary carbon centers, particularly those that are stereogenic, are of significant interest in medicinal chemistry and natural product synthesis due to the unique three-dimensional structures they create. The synthesis of such centers remains a challenging endeavor in organic chemistry.
While this compound inherently contains a quaternary carbon, there is no research available that describes its use as a building block to introduce this feature into larger, more complex scaffolds. The development of synthetic methodologies that utilize readily available starting materials containing quaternary carbons is an active area of research, but this compound has not been identified as a key player in this field.
Stereochemical Implications in Downstream Syntheses
The stereochemistry of a starting material can have profound implications for the stereochemical outcome of subsequent reactions. A chiral molecule can be used to induce chirality in a new stereocenter, a process known as asymmetric induction.
In the case of this compound, if it were available in an enantiomerically pure form, the stereocenter at the quaternary carbon would be expected to influence the stereoselectivity of reactions at nearby functional groups. However, without any documented syntheses that utilize this specific compound, any discussion of its stereochemical implications would be purely speculative. There is no data in the scientific literature to support a detailed analysis of its influence on downstream synthetic transformations.
Future Directions and Emerging Research Challenges in 3 3 Chlorophenyl 3 Methylbutanoic Acid Research
Development of More Efficient and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry principles is a primary driver for innovation in the synthesis of complex molecules like 3-(3-chlorophenyl)-3-methylbutanoic acid. numberanalytics.com Future research will prioritize the development of synthetic pathways that are not only efficient in terms of yield but also minimize environmental impact.
Key strategies for achieving this include:
Catalyst Innovation: Moving beyond traditional stoichiometric reagents towards catalytic systems is paramount. This includes exploring earth-abundant metal catalysts (e.g., iron) for key steps like carboxylation, which can replace more expensive and toxic heavy metals. acs.org Research into recyclable catalysts, such as selenium-containing compounds in aqueous media for oxidation steps, also presents a promising avenue for reducing waste. mdpi.comresearchgate.net
Renewable Feedstocks and Reagents: A significant challenge is to replace petroleum-derived starting materials. Future syntheses could involve utilizing bio-based platform chemicals, such as those derived from cellulose (B213188), as precursors. rsc.org Furthermore, employing carbon dioxide (CO₂) as a C1 feedstock for carboxylation reactions is a major goal in green chemistry, turning a greenhouse gas into a valuable chemical building block. numberanalytics.comrsc.org
Alternative Energy Sources: Electrochemical and photocatalytic methods are emerging as powerful tools for organic synthesis. numberanalytics.com These techniques can often be performed under mild conditions, reducing energy consumption and avoiding the need for harsh chemical reagents. Applying these methods to the synthesis of arylbutanoic acids could lead to more selective and sustainable processes.
Process Intensification: The development of continuous-flow synthesis methods offers significant advantages over traditional batch processing, including better heat management, improved safety, and easier scalability. oup.com Integrating these systems can lead to higher efficiency and reduced waste generation.
| Sustainable Strategy | Description | Potential Application to Target Synthesis | Key Challenge |
|---|---|---|---|
| Green Catalysis | Use of non-toxic, recyclable, or biocatalytic systems to improve atom economy and reduce waste. | Employing iron-catalyzed carboxylation or enzyme-mediated resolutions. acs.orgrsc.org | Catalyst stability and efficiency for the specific substrate. |
| CO₂ Utilization | Using carbon dioxide as a renewable C1 source for introducing the carboxylic acid moiety. numberanalytics.com | Direct carboxylation of a suitable 3-(3-chlorophenyl)-3-methylbutane precursor. | Activating the relatively inert CO₂ molecule under mild conditions. |
| Electrochemical Synthesis | Driving reactions with electric current, often eliminating the need for chemical oxidants or reductants. numberanalytics.com | Electrochemical carboxylation of an aromatic substrate precursor. | Controlling selectivity and preventing side reactions. |
| Bio-based Feedstocks | Synthesizing the molecule from starting materials derived from renewable biomass instead of petrochemicals. rsc.org | Developing a synthetic pathway from compounds like 5-hydroxymethylfurfural. | Multi-step conversions and economic viability. |
Integration of Artificial Intelligence and Machine Learning in Butanoic Acid Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the pace of discovery and optimization. mdpi.combohrium.com For this compound and its analogues, these technologies offer powerful tools for navigating complex chemical space.
Future applications include:
Reaction Prediction and Optimization: ML models can be trained on vast datasets of chemical reactions to predict the outcomes (e.g., yield, selectivity) of untested reaction conditions. researchgate.net This can drastically reduce the number of experiments required to optimize a synthetic route, saving time and resources. bohrium.com For instance, an algorithm could predict the optimal catalyst and solvent combination for a key C-C bond-forming step.
Retrosynthetic Analysis: AI tools are being developed to propose novel synthetic pathways for target molecules. nih.gov By analyzing millions of known reactions, these programs can suggest creative and efficient retrosynthetic disconnections that a human chemist might overlook.
Catalyst and Reagent Design: AI can be used to design new catalysts with enhanced activity and selectivity. By correlating structural features with performance data, ML models can identify promising new ligand structures or catalyst compositions for specific transformations relevant to butanoic acid synthesis. mdpi.com
Property Prediction: Machine learning models can predict the physicochemical and biological properties of virtual compounds. acs.org This allows for the in silico screening of large libraries of potential this compound derivatives, prioritizing the synthesis of only the most promising candidates for a given application.
| AI/ML Application | Objective | Required Data Input | Potential Impact |
|---|---|---|---|
| Yield Prediction | Forecast the percentage yield of a reaction under specific conditions. bohrium.com | Reactant structures, reagents, solvents, temperatures, reaction times. | Accelerated reaction optimization and reduced experimental cost. |
| Retrosynthesis Planning | Propose viable synthetic routes to a target molecule. nih.gov | Target molecular structure, database of known chemical reactions. | Discovery of novel, more efficient, or more sustainable synthetic pathways. |
| In Silico Screening | Predict biological activity or physical properties of hypothetical derivatives. acs.org | Molecular descriptors, known activity data for related compounds. | Prioritization of synthetic targets, focusing resources on high-potential molecules. |
| Catalyst Discovery | Identify novel catalyst structures for a desired transformation. mdpi.com | Catalyst structures, performance data (yield, selectivity), reaction conditions. | Development of highly efficient and selective catalysts tailored to the synthesis. |
Exploration of Novel Reactivities and Transformation Pathways
While the core structure of this compound is established, its full reactive potential remains largely untapped. Future research will focus on leveraging modern synthetic methodologies to functionalize the molecule in novel ways, creating derivatives that are currently inaccessible.
Emerging areas of exploration include:
C–H Activation: Direct functionalization of carbon-hydrogen bonds is a frontier in organic synthesis that offers a more atom-economical approach to modifying molecules. oup.com Research into transition-metal-catalyzed C–H activation could enable the direct introduction of new functional groups onto the aromatic ring or even the alkyl chain of the butanoic acid scaffold, bypassing traditional multi-step sequences. nih.gov For example, palladium-catalyzed β-methylene C–H activation could introduce unsaturation into the butanoic acid chain. nih.gov
Decarboxylative Coupling: The carboxylic acid group itself can be used as a chemical handle. Decarboxylation processes, mediated by metals like palladium, can transform the carboxylate into an aryl group, which can then participate in cross-coupling reactions. nih.gov This opens up pathways to new classes of compounds where the acid moiety is replaced entirely.
Late-Stage Functionalization: Developing reactions that can selectively modify the complex core structure late in a synthetic sequence is highly desirable. This allows for the rapid creation of a diverse library of analogues from a common intermediate. Novel C-H activation or directed functionalization strategies would be particularly valuable in this context. nih.gov
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry provides insights into molecular structure, reactivity, and properties that are often difficult or impossible to obtain through experimentation alone. researchgate.net The application of increasingly sophisticated theoretical models will be crucial for guiding future research on this compound.
Key future directions in this area are:
Mechanism Elucidation with DFT: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms at the quantum mechanical level. biointerfaceresearch.com Future studies will use DFT to model proposed sustainable synthetic routes, identify rate-determining steps, and rationalize observed selectivities. acs.orgresearchgate.net For example, DFT can be used to calculate the energy barriers for CO₂ insertion into a metal-carbon bond, helping to design more efficient catalysts. researchgate.net
Predictive Descriptor Development: Computational methods are used to calculate a wide range of molecular descriptors (e.g., electronic properties, steric parameters). These descriptors are fundamental inputs for building accurate ML models for property prediction. biointerfaceresearch.commit.edu Research is focused on developing new, more informative descriptors that better capture the nuances of molecular structure and reactivity.
Conformational Analysis: The three-dimensional shape of a molecule is critical to its function. Advanced computational methods can model the conformational landscape of flexible molecules like this compound, identifying the most stable conformers and how they might interact with biological targets or catalysts.
Hybrid QM/MM Models: For studying the molecule in a complex environment, such as the active site of an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods will be employed. These models treat the most critical part of the system with high-level quantum mechanics while the surrounding environment is modeled with less computationally expensive classical mechanics, providing a balance of accuracy and feasibility.
| Computational Method | Primary Application in Research | Type of Information Generated | Guiding Principle |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting electronic properties. researchgate.netbiointerfaceresearch.com | Transition state energies, reaction energy profiles, orbital energies (HOMO/LUMO), charge distribution. | Provides a quantum mechanical understanding of reactivity and stability. |
| Graph Neural Networks (GNNs) | Rapidly predicting DFT-level descriptors for large numbers of molecules. mit.edu | Predicted steric and electronic parameters without full DFT calculation. | Accelerates the creation of large datasets for training machine learning models. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule over time in a solvent or with a binding partner. | Conformational ensembles, binding affinities, diffusion rates. | Reveals how the molecule behaves in a realistic, dynamic environment. |
| QSAR Modeling | Quantitative Structure-Activity Relationship; correlating structural features with biological activity. | Predictive equations linking molecular descriptors to activity. | Enables the prediction of biological effects for novel, unsynthesized derivatives. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(3-Chlorophenyl)-3-methylbutanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via oxidation of 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride using oxidizing agents like potassium permanganate. Reaction optimization includes controlling temperature (e.g., 60–80°C), solvent selection (e.g., aqueous acidic conditions), and catalyst use (e.g., Rh or Ru complexes for stereoselective synthesis). Yields improve with inert atmospheres and slow reagent addition to minimize side reactions like over-oxidation .
- Alternative Route : Friedel-Crafts alkylation of 3-chlorophenyl derivatives with methylbutanoic acid precursors, followed by acid-catalyzed cyclization. Solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometric ratios (1:1.2 for acyl chloride) are critical .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Analytical Workflow :
- Purity assessment requires HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Antimicrobial : Moderate activity against S. aureus (MIC = 64 µg/mL) via membrane disruption, validated via live/dead cell assays .
- Anti-inflammatory : 40% inhibition of COX-2 at 50 µM in RAW 264.7 macrophages, though less potent than ibuprofen .
- Limitations : Activities vary with substituent positioning (e.g., 2-chloro vs. 4-chloro analogs show reduced potency) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Strategies :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation to enforce R or S configuration at the α-carbon .
- Asymmetric hydrogenation of α,β-unsaturated precursors with Ru-BINAP catalysts achieves >90% enantiomeric excess (ee) .
- Validation : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiopurity .
Q. How can researchers resolve contradictions in reported biological activities across different studies?
- Approach :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hrs) to reduce discrepancies .
- Structural Confounds : Compare logP values (e.g., 3.2 vs. 2.8 for 3-chloro vs. 4-chloro isomers) to assess bioavailability differences .
- Case Study : Conflicting COX-2 inhibition data (30% vs. 60%) traced to varying assay pH (7.4 vs. 6.5), altering protonation states .
Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?
- Methods :
- Molecular Docking : AutoDock Vina simulations reveal preferential binding to COX-2’s hydrophobic pocket (ΔG = -8.2 kcal/mol) .
- QSAR Modeling : Electron-withdrawing substituents (e.g., -Cl) enhance anti-inflammatory activity (pIC₅₀ = 5.2 vs. 4.7 for -CH₃) .
- Validation : MD simulations (100 ns) confirm stable ligand-enzyme complexes with RMSD < 2.0 Å .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
